molecular formula C17H14NP B124867 Diphenyl-2-pyridylphosphine CAS No. 37943-90-1

Diphenyl-2-pyridylphosphine

Cat. No.: B124867
CAS No.: 37943-90-1
M. Wt: 263.27 g/mol
InChI Key: SVABQOITNJTVNJ-UHFFFAOYSA-N
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Description

Diphenyl-2-pyridylphosphine is an organophosphorus compound with the chemical formula C17H14NP. It is widely recognized as a mono-pyridylphosphine ligand and is extensively used in homogeneous catalysis. This compound is known for its ability to bind transition metals either as a monodentate or bidentate ligand, making it a valuable component in various catalytic processes .

Preparation Methods

Synthetic Routes and Reaction Conditions: Diphenyl-2-pyridylphosphine is typically synthesized from 2-lithiopyridine and chlorodiphenylphosphine.

Industrial Production Methods: While specific industrial production methods are not extensively documented, the synthesis generally follows the laboratory preparation route, scaled up to meet industrial demands. The reaction conditions are optimized to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions: Diphenyl-2-pyridylphosphine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphine oxides.

    Reduction: It can be reduced under specific conditions to form phosphines.

    Substitution: It participates in substitution reactions, particularly in the formation of metal complexes.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.

    Reduction: Reducing agents such as lithium aluminum hydride are used.

    Substitution: The compound reacts with metal salts in the presence of suitable solvents like toluene or dichloromethane.

Major Products Formed:

Scientific Research Applications

Diphenyl-2-pyridylphosphine has a wide range of applications in scientific research:

Comparison with Similar Compounds

    Triphenylphosphine: Another widely used phosphine ligand, but it lacks the pyridyl group.

    Tris-pyridylphosphines: These compounds have three pyridyl groups and are used in different catalytic applications.

Uniqueness: Diphenyl-2-pyridylphosphine is unique due to its ability to bind transition metals both as a monodentate and bidentate ligand. This dual binding capability enhances its versatility in catalytic processes. Additionally, the presence of the pyridyl group allows for proton relay, which is not observed in triphenylphosphine .

Properties

IUPAC Name

diphenyl(pyridin-2-yl)phosphane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14NP/c1-3-9-15(10-4-1)19(16-11-5-2-6-12-16)17-13-7-8-14-18-17/h1-14H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVABQOITNJTVNJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14NP
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00347462
Record name Diphenyl-2-pyridylphosphine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00347462
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

263.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

10 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26660677
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

37943-90-1
Record name 2-(Diphenylphosphino)pyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=37943-90-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Diphenyl-2-pyridylphosphine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037943901
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Diphenyl-2-pyridylphosphine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00347462
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Diphenyl-2-pyridylphosphine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name DIPHENYL-2-PYRIDYLPHOSPHINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4K685YSU7Y
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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